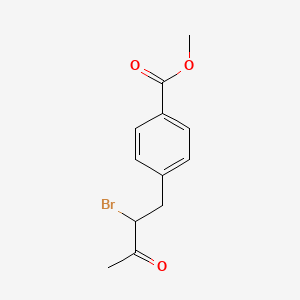

Methyl 4-(2-bromo-3-oxobutyl)benzoate

Description

Properties

Molecular Formula |

C12H13BrO3 |

|---|---|

Molecular Weight |

285.13 g/mol |

IUPAC Name |

methyl 4-(2-bromo-3-oxobutyl)benzoate |

InChI |

InChI=1S/C12H13BrO3/c1-8(14)11(13)7-9-3-5-10(6-4-9)12(15)16-2/h3-6,11H,7H2,1-2H3 |

InChI Key |

CRPLLXGWIREWJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves:

- Starting from methyl 4-(4-oxobutyl)benzoate or related benzoate esters.

- Selective bromination at the 2-position of the butyl side chain.

- Controlled oxidation to introduce the ketone group at the 3-position.

- Esterification or maintenance of the methyl ester group on the aromatic ring.

This strategy ensures the preservation of the aromatic ester while functionalizing the side chain with bromine and ketone groups.

Bromination of 4-(4-oxobutyl)benzoate Derivatives

A key step is the bromination of the alkyl side chain. Bromine or N-bromosuccinimide (NBS) are commonly used brominating agents. The reaction is typically carried out under mild conditions to avoid over-bromination or degradation of the ester group.

- Solvent: Carbon tetrachloride (CCl4) has been traditionally used due to its inertness and ability to dissolve bromine, but its toxicity restricts industrial use.

- Alternative solvents: Chlorobenzene or certain carboxylic esters have been employed in photochemical bromination to avoid toxic solvents.

- Temperature: Low temperatures (e.g., -20°C) help control reaction rate and selectivity.

- Light: Photochemical initiation is often used with NBS to promote radical bromination.

Oxidation to Introduce the Ketone Group

Selective oxidation of the brominated intermediate is performed to introduce the ketone functionality at the adjacent carbon.

- Mild oxidizing agents are preferred to avoid affecting the bromine substituent.

- Reaction conditions are optimized for high yield and purity.

- The oxidation step can be integrated into a one-pot synthesis with bromination for efficiency.

Esterification and Purification

If starting from the acid form, esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid) is performed to obtain the methyl ester.

Purification is commonly achieved by:

- Flash column chromatography using solvents such as chloroform or ethyl acetate/hexane mixtures.

- Crystallization techniques depending on the physical properties of the intermediate and final compound.

Industrial and Patent-Documented Methods

A Chinese patent (CN107628947B) describes a method using toluene and succinic anhydride as raw materials to synthesize methyl 4-(3-bromo-4-oxobutyl)benzoate (a positional isomer) via bromination with bromine in carbon tetrachloride at -20°C, achieving high yield and purity under mild conditions. This method emphasizes cheap and readily available raw materials and stable reaction conditions.

Another patent (CN103265428B) outlines a Heck reaction-based method starting from 3-butyne-1-ol and methyl bromobenzoate derivatives to prepare 4-(3-halogenate-4-oxo)butyl benzoic acid esters, which can be converted to the target compound by subsequent functional group transformations.

Comparative Notes on Related Compounds

- Methyl 4-(3-bromo-4-oxobutyl)benzoate is often synthesized similarly, with positional differences in bromination and oxidation steps.

- Side-chain bromination of methyl 4-methylbenzoate derivatives using NBS under photochemical conditions in chlorobenzene or esters avoids toxic solvents like carbon tetrachloride and achieves yields of 64–95%.

- These methods inform the preparation of this compound by analogy, adapting bromination sites and oxidation sequences.

Summary Table of Preparation Steps and Conditions

Research Outcomes and Considerations

- The use of mild reaction conditions in bromination and oxidation steps is crucial for high yields and purity, minimizing side reactions and degradation.

- Avoidance of toxic solvents like carbon tetrachloride is a priority in industrial synthesis, with photochemical bromination in safer solvents being an effective alternative.

- Automated continuous flow reactors can enhance reaction control and scalability in industrial production.

- Safety protocols emphasize the use of personal protective equipment (PPE), fume hoods, and proper storage due to the brominated compound's potential toxicity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-bromo-3-oxobutyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The oxobutyl side chain can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The carbonyl group in the oxobutyl side chain can be reduced to form alcohols.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted benzoates with various functional groups.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

Reduction: Products include alcohols and other reduced derivatives

Scientific Research Applications

Methyl 4-(2-bromo-3-oxobutyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 4-(2-bromo-3-oxobutyl)benzoate involves its interaction with various molecular targets. The bromine atom and the carbonyl group in the oxobutyl side chain play crucial roles in its reactivity. The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles, leading to the formation of new chemical bonds. Additionally, the carbonyl group can participate in oxidation and reduction reactions, altering the compound’s chemical properties and biological activity .

Comparison with Similar Compounds

Key Observations :

- Reactivity: The α-bromo ketone group in this compound enhances its electrophilicity compared to simpler brominated benzoates (e.g., ), enabling nucleophilic substitution or metal-catalyzed coupling reactions. This contrasts with the amide-containing analog in , where the ketone is conjugated with an amino group, reducing electrophilicity.

- Applications: Unlike the piperazine-linked quinoline derivatives (), which are tailored for biological activity, this compound is more likely used in materials science or as a synthetic intermediate.

Stability and Hazard Profile

- Stability : The α-bromo ketone group may render the compound sensitive to heat or nucleophiles, similar to other brominated esters ().

- Hazards : Analogous brominated benzoates () are classified as skin and eye irritants, suggesting similar handling precautions (gloves, ventilation) for this compound.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes for Methyl 4-(2-bromo-3-oxobutyl)benzoate, and how can reaction conditions be optimized?

- Methodological Guidance : Synthesis typically involves coupling reactions, such as Friedel-Crafts acylation or nucleophilic substitution, using intermediates like bromoacetyl derivatives. Controlled temperatures (e.g., 0–25°C), catalysts (e.g., Lewis acids like AlCl₃), and anhydrous solvents (e.g., dichloromethane) are critical . Optimize yields by varying stoichiometry of reagents (e.g., bromoacetyl chloride to methyl 4-(3-oxobutyl)benzoate) and monitoring progress via TLC or NMR.

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Guidance : Use ¹H/¹³C NMR to confirm the presence of the bromo and ketone moieties. For crystallographic analysis, employ programs like SHELX for structure refinement and ORTEP-3 for visualizing thermal ellipsoids . X-ray diffraction can resolve ambiguities in stereochemistry or bond lengths caused by electron-dense bromine atoms .

Q. What safety protocols are recommended for handling this compound?

- Methodological Guidance : Wear nitrile gloves, safety goggles, and lab coats. In case of skin contact, wash immediately with soap and water for 15 minutes . Use fume hoods to avoid inhalation of volatile intermediates. Store in sealed containers away from ignition sources due to potential flammability of ester groups .

Advanced Research Questions

Q. How can density-functional theory (DFT) models be applied to predict the compound’s electronic properties and reactivity?

- Methodological Guidance : Use hybrid functionals (e.g., B3LYP) that incorporate exact exchange to improve accuracy in calculating ionization potentials and electron affinities . For correlation energy, apply the Lee-Yang-Parr (LYP) functional to model interactions involving the bromine atom’s polarizability . Validate computational results against experimental IR/Raman spectra.

Q. What mechanistic insights explain the reactivity of the bromo and ketone groups in nucleophilic substitution or keto-enol tautomerism?

- Methodological Guidance : Conduct kinetic studies using UV-Vis spectroscopy to monitor enolization rates in protic solvents (e.g., ethanol). For substitution reactions, track bromide release via ion chromatography. Computational transition-state analysis (e.g., QM/MM) can identify steric effects from the benzoate ester .

Q. How should researchers resolve contradictions in experimental vs. computational data (e.g., bond dissociation energies)?

- Methodological Guidance : Cross-validate using multiple DFT functionals (e.g., PBE0 for geometries, M06-2X for thermochemistry) . If discrepancies persist, re-examine experimental conditions (e.g., solvent polarity affecting tautomeric equilibria) . Collaborative refinement with tools like WinGX ensures crystallographic data reliability .

Q. What strategies are effective for troubleshooting low yields in multi-step syntheses involving this compound?

- Methodological Guidance :

- Step 1 : Identify side products via LC-MS or GC-MS. For example, debromination may occur under acidic conditions.

- Step 2 : Optimize protecting groups for the ketone moiety (e.g., acetal formation) to prevent undesired nucleophilic attack.

- Step 3 : Use high-purity reagents to avoid competing reactions (e.g., trace water causing hydrolysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.